molecular formula C19H25N3O B2928200 1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(o-tolyl)urea CAS No. 1209942-08-4

1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(o-tolyl)urea

Cat. No.: B2928200
CAS No.: 1209942-08-4
M. Wt: 311.429
InChI Key: MPZOVQUGJZRKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(o-tolyl)urea is a chemical compound offered for research and development purposes. This product is intended for laboratory use by qualified professionals and is not for drug, cosmetic, household, or other personal use. Urea derivatives are a significant class of organic molecules in medicinal chemistry, known for their diverse biological activities and ability to participate in key intermolecular interactions, such as hydrogen bonding, which is critical for binding to biological targets . Compounds featuring a dimethylamino (DMA) pharmacophore are of particular interest in drug discovery. The DMA group is an electron-donating moiety that can influence a molecule's solubility, bioavailability, and pharmacokinetic properties, making it a valuable structural feature in the development of pharmacologically active agents . Phenyl-urea scaffolds have been investigated in various research contexts. For instance, certain phenyl-urea-based small molecules have been identified as inhibitors of bacterial penicillin-binding protein 4 (PBP4), a target for addressing Staphylococcus aureus infections and overcoming antibiotic resistance . Other urea derivatives have been studied for their antiproliferative properties and ability to induce cell cycle arrest in certain cancer cell lines . The specific research applications for this compound are determined by the investigator, and researchers are encouraged to consult the scientific literature for potential uses. This product is provided with the explicit understanding that it will be used for research in a controlled laboratory setting. The buyer assumes all responsibility for confirming the product's identity, purity, and suitability for their specific research application.

Properties

IUPAC Name

1-[3-[4-(dimethylamino)phenyl]propyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-15-7-4-5-9-18(15)21-19(23)20-14-6-8-16-10-12-17(13-11-16)22(2)3/h4-5,7,9-13H,6,8,14H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZOVQUGJZRKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(o-tolyl)urea, with the molecular formula C19H25N3O and a molecular weight of 311.429 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antibacterial, and antifungal activities.

  • IUPAC Name : 1-[3-[4-(dimethylamino)phenyl]propyl]-3-(2-methylphenyl)urea
  • Molecular Formula : C19H25N3O
  • Molecular Weight : 311.429 g/mol
  • Purity : Typically around 95% .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, certain derivatives have shown antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma). These compounds often block cell cycle progression at the G2/M phase, which is crucial for cancer treatment as it prevents the proliferation of cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-72.28G2/M phase arrest
Compound BHT-294.22Apoptosis induction
Compound CHCT-1163.46Inhibition of tubulin polymerization

Antibacterial Activity

The antibacterial activity of similar urea derivatives has been documented, particularly against Gram-positive and Gram-negative bacteria. For example, some derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that modifications to the urea structure can enhance its antibacterial properties.

Table 2: Antibacterial Activity Overview

Bacterial StrainMIC (mg/mL)Compound Tested
Staphylococcus aureus0.0039Similar Urea Derivative
Escherichia coli0.025Similar Urea Derivative

Antifungal Activity

In addition to antibacterial properties, some studies have indicated antifungal activity in related compounds, although specific data on this compound is limited. The general trend shows that compounds with similar structures can inhibit fungal growth effectively .

Case Studies

Several case studies have documented the use of urea derivatives in clinical settings:

  • Case Study 1 : A derivative similar to the compound was tested in vitro against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
  • Case Study 2 : A study involving a related compound demonstrated significant antibacterial effects against multi-drug resistant strains, suggesting potential therapeutic applications in treating infections.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Relevance
Target Compound : 1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(o-tolyl)urea - 4-(Dimethylamino)phenylpropyl
- o-Tolyl
~353.5 (estimated) Not reported in evidence. Predicted high solubility due to dimethylamino group. Likely targets kinases or receptors via urea backbone; structural similarity to purine-based inhibitors .
1-(3-(Dimethylamino)propyl)-3-ethylurea (CAS 32897-26-0) - Dimethylaminopropyl
- Ethyl
187.3 Certified reference material (95%+ purity). Used in polymer-drug conjugates. Demonstrates the role of alkylamino groups in drug conjugation and solubility enhancement.
1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(3-(dimethylamino)propyl)urea (18) - 3-(Dimethylamino)propyl
- Purine-aryl
493.6 (LCMS) LCMS (ES+) m/z 493.6; λmax (EtOH) 281.5 nm. Inhibits Nek2 kinase, highlighting urea’s role in purine-based anticancer agents.
1,3-Bis(3-(dimethylamino)propyl)urea (CAS 52338-87-1) Two dimethylaminopropyl groups 272.4 95%+ purity (certified reference material). Symmetrical structure. Used in biochemical studies to explore urea’s conformational flexibility and aggregation behavior.
1-(3-Morpholin-4-ylpropyl)-3-[4-[[4-(3-morpholin-4-ylpropylcarbamoylamino)phenyl]methyl]phenyl]urea - Morpholinopropyl
- Aryl-methylphenyl
538.7 CAS 166660-17-7. Contains dual morpholino groups. Enhances aqueous solubility; potential applications in formulations requiring high bioavailability.

Key Findings from Comparative Analysis

Physicochemical Properties

  • Solubility: Dimethylamino and morpholino groups enhance water solubility compared to purely aromatic substituents (e.g., o-tolyl). For example, compound 18 (dimethylaminopropyl) has higher solubility than purine derivatives with morpholinoethyl groups .
  • Stability: Symmetrical ureas (e.g., 1,3-bis(dimethylaminopropyl)urea) exhibit higher thermal stability (mp ~160°C), while asymmetrical analogs may have lower melting points due to reduced crystallinity .

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